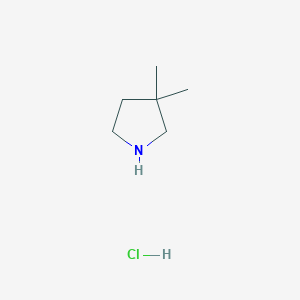

3,3-Dimethylpyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDSQZKZYULVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673804 | |

| Record name | 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792915-20-9, 3437-30-7 | |

| Record name | 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,3-Dimethylpyrrolidine Hydrochloride

This guide provides a comprehensive overview of the core physical properties of 3,3-Dimethylpyrrolidine hydrochloride (CAS No: 792915-20-9), a key building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies and offers field-proven insights to ensure the generation of reliable and reproducible data.

Chemical Identity and Structural Elucidation

A foundational understanding of a compound's identity is paramount before any physical property assessment. This compound is the salt formed from the reaction of the cyclic secondary amine, 3,3-dimethylpyrrolidine, with hydrochloric acid. This conversion from a free base to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling characteristics of amine-containing compounds.[1]

The gem-dimethyl substitution at the C3 position of the pyrrolidine ring introduces steric hindrance that can influence the molecule's conformation, intermolecular interactions, and ultimately, its physical properties.

| Identifier | Value | Source(s) |

| CAS Number | 792915-20-9 | [2] |

| Molecular Formula | C₆H₁₄ClN | [2] |

| Molecular Weight | 135.64 g/mol | [2] |

| IUPAC Name | 3,3-dimethylpyrrolidin-1-ium chloride | N/A |

| Synonyms | 3,3-dimethylpyrrolidine HCl | [3] |

| SMILES | CC1(C)CCNC1.Cl | |

| InChI Key | PVDSQZKZYULVPR-UHFFFAOYSA-N | [4] |

Key Physical Properties: A Practical Assessment

While extensive experimental data for this compound is not broadly published, this section outlines the critical physical properties and provides robust, validated protocols for their determination in a research setting.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2°C) is indicative of high purity, whereas impurities will lead to a depressed and broadened melting range.[5] As a hydrochloride salt, this compound is expected to be a solid at room temperature with a relatively high melting point compared to its free base.

Experimental Protocol: Capillary Melting Point Determination [6][7]

This method remains the gold standard for its simplicity and accuracy.

-

Sample Preparation:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[6]

-

-

Measurement:

-

Insert the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[5]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted (T₂).

-

The melting range is reported as T₁ - T₂.

-

Causality: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an artificially elevated and broad melting range.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development, influencing everything from reaction kinetics to bioavailability. As a hydrochloride salt, this compound is anticipated to have significantly higher aqueous solubility than its free base form due to the ionic interaction between the protonated amine and water.[8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [8][9]

This method determines the thermodynamic equilibrium solubility.

-

System Preparation:

-

Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions) and organic solvents (e.g., Dichloromethane, Methanol, Acetonitrile).[9]

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

-

Sample Analysis:

-

Allow the vials to stand, letting the excess solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UPLC-MS.

-

Causality: Using an excess of the solid is non-negotiable as it drives the system to a state of equilibrium, ensuring the measured solubility is the maximum concentration achievable under the specified conditions. Filtration is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for confirming the structure of this compound by showing the number of unique protons, their connectivity (via spin-spin coupling), and their chemical environment.

Expected ¹H NMR Spectral Features:

-

Methyl Protons (C(CH₃)₂): A sharp singlet, integrating to 6 protons.

-

Methylene Protons (CH₂): Two distinct signals, appearing as multiplets, each integrating to 2 protons. The protons on C2 and C5 will be deshielded due to their proximity to the nitrogen atom.

-

Amine Proton (N-H): A broad singlet. Its chemical shift can be highly variable and dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Sample Preparation [10][11]

-

Sample Weighing: Accurately weigh approximately 2-5 mg of the compound.[11]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent.[11] For hydrochloride salts, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves ionic compounds and has a distinct residual solvent peak for referencing.[10]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

Causality: DMSO-d₆ is often preferred over deuterated chloroform (CDCl₃) or methanol (CD₃OD) for amine salts. In CDCl₃, solubility can be poor, leading to broad peaks. In CD₃OD, the acidic N-H proton can exchange with the deuterium of the solvent, causing the N-H signal to disappear.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H and C-H bonds.

Expected IR Absorption Bands:

-

N-H Stretch: A broad and strong absorption band in the region of 2400-2800 cm⁻¹, characteristic of a secondary amine salt.

-

C-H Stretch (Aliphatic): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

N-H Bend: An absorption band around 1560-1640 cm⁻¹.

The IR spectrum of the parent amine, pyrrolidine, shows a characteristic N-H stretch between 3300 and 3400 cm⁻¹.[12] The shift to a lower frequency and significant broadening in the hydrochloride salt is a definitive indicator of salt formation.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazards: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

Visualizing Experimental Workflows

To further clarify the logical flow of the experimental protocols described, the following diagrams are provided.

Caption: Workflow for Equilibrium Solubility Assessment.

References

-

PubChem. 3,3-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

-

Brazilian Journal of Pharmaceutical Sciences. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

- Google Patents.

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Molecules. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

-

ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

ACS Omega. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

The Journal of Physical Chemistry A. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

Defense Technical Information Center. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

Sources

- 1. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 2. This compound | CAS 792915-20-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum [chemicalbook.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. scielo.br [scielo.br]

- 9. who.int [who.int]

- 10. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3,3-Dimethylpyrrolidine hydrochloride CAS number 792915-20-9

Topic: 3,3-Dimethylpyrrolidine hydrochloride (CAS 792915-20-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Building Block for Conformational Control and Metabolic Stability[1]

Executive Summary

In the modern era of drug discovery, the "Escape from Flatland" initiative drives the demand for sp³-rich scaffolds that improve solubility and target selectivity. This compound (CAS 792915-20-9) serves as a critical bioisostere and structural stiffener. Unlike unsubstituted pyrrolidine, the gem-dimethyl group at the C3 position introduces the Thorpe-Ingold effect , pre-organizing the molecule into a bioactive conformation and sterically shielding the ring from oxidative metabolism. This guide details the physicochemical profile, synthesis pathways, and medicinal chemistry applications of this high-value intermediate.[1]

Chemical Profile & Specifications

| Parameter | Specification |

| CAS Number | 792915-20-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃N[1][2][3][4] · HCl |

| Molecular Weight | 135.64 g/mol |

| Free Base MW | 99.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM |

| pKa (Calculated) | ~10.5 (Secondary amine) |

| Hygroscopicity | Moderate (Store under desiccant) |

Strategic Utility in Drug Design

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of two methyl groups at the C3 position is not merely a lipophilic modification; it is a conformational tool.[1]

-

Mechanism: The bulky methyl groups compress the internal bond angle at C3, forcing the adjacent methylene groups (C2 and C4) closer together. This reduces the entropic penalty for cyclization or binding to a receptor pocket.

-

Application: When used as a linker, it increases the population of the "reactive" conformer, potentially boosting potency by 10-100 fold compared to the unsubstituted analog.

Metabolic Blockade

Pyrrolidine rings are notorious for rapid oxidative metabolism by Cytochrome P450 (specifically CYP2D6 and CYP3A4) at the carbon alpha to the nitrogen.

-

Field Note: While the C2 position is the primary site of oxidation, the C3 position is also vulnerable. More importantly, the steric bulk of the 3,3-dimethyl group hinders the approach of the heme-iron center of P450 enzymes to the adjacent C2 position, thereby increasing the metabolic half-life (

) of the parent drug.

Synthesis & Manufacturing Protocols

While various routes exist, the most robust laboratory-scale method involves the reduction of 3,3-dimethylsuccinimide. This avoids the use of unstable dialdehydes or expensive cyclization precursors.

Core Synthesis Workflow (Reduction Route)

Reagents: 3,3-Dimethylsuccinimide, Lithium Aluminum Hydride (LiAlH₄), THF, HCl in Dioxane.[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (

or -

Solvation: Charge LiAlH₄ (2.5 equiv) into anhydrous THF at 0°C. Caution: LiAlH₄ reacts violently with moisture.[1]

-

Addition: Dissolve 3,3-dimethylsuccinimide (1.0 equiv) in THF and add dropwise to the hydride suspension. The gem-dimethyl group provides steric hindrance, so slow addition prevents localized overheating.

-

Reflux: Warm to room temperature, then reflux for 12–18 hours. The carbonyl carbons are reduced to methylenes.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular aluminum salts. Dry the filtrate over

and concentrate in vacuo to yield the free base oil.[1] -

Salt Formation: Dissolve the oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate immediately.

-

Purification: Recrystallize from EtOH/Et₂O to remove trace succinimide impurities.

Synthesis Pathway Visualization[1]

Figure 1: Reduction pathway from succinimide precursor to the hydrochloride salt.

Analytical Characterization (QC)

To ensure the integrity of the building block before use in SAR campaigns, the following analytical signatures must be verified.

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

-

δ 9.2–9.5 ppm (Broad s, 2H): Ammonium protons (

).[1] The broadness indicates exchangeable protons. -

δ 3.1–3.3 ppm (m, 2H): C5-Methylene protons (

-N).[1] Deshielded by the adjacent nitrogen. -

δ 2.8–2.9 ppm (s, 2H): C2-Methylene protons (

).[1] Appears as a singlet due to the lack of adjacent protons for coupling (isolated spin system). -

δ 1.6–1.7 ppm (t, 2H): C4-Methylene protons.

-

δ 1.1 ppm (s, 6H): Gem-dimethyl group (

).[1] Strong singlet, characteristic of the 3,3-substitution pattern.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: 100.1 m/z (Free base mass + H).[1]

-

Note: You will not see the chloride ion (35/37 m/z) in positive mode, but its presence is inferred by the salt form's melting point and solubility.

Handling & Safety Protocols

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

-

Storage: The hydrochloride salt is hygroscopic.[1] Store in a tightly sealed vial within a desiccator at room temperature. Long-term storage at 4°C is recommended to prevent caking.

-

Handling: Use a fume hood.[1] The free base is volatile and has a characteristic amine odor; the HCl salt is odorless but can form dust.[1]

-

Incompatibility: Avoid strong oxidizing agents.[1] The free base reacts rapidly with acid chlorides and isocyanates; ensure the base is fully liberated (using TEA or DIPEA) if using the HCl salt in coupling reactions.

References

-

PubChem. (2025).[1] this compound - Compound Summary. National Library of Medicine. Link

-

Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Link

-

Beesley, R. M., et al. (1915).[1] The formation and stability of spiro-compounds.[1] Part I. spiro-Cyclobutane-spiro-cyclopropane-1:2-dicarboxylic acid. J. Chem. Soc., Trans., 107, 839. (Foundational text on the Thorpe-Ingold Effect).

-

Sigma-Aldrich. (2024). Product Specification: this compound.[1][2][3] Link

-

Smith, A. B., et al. (2020).[1] Design and Synthesis of Pyrrolidine-Based Inhibitors. Journal of Organic Chemistry. (General reference for succinimide reduction protocols).

Sources

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethylpyrrolidine Hydrochloride

This guide provides a comprehensive overview of scientifically vetted pathways for the synthesis of 3,3-dimethylpyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure robust and reproducible outcomes.

Introduction: The Significance of the 3,3-Dimethylpyrrolidine Moiety

The pyrrolidine ring is a privileged scaffold in a vast array of biologically active molecules and natural products.[1] The introduction of a gem-dimethyl group at the 3-position imparts unique conformational constraints and lipophilicity, making 3,3-dimethylpyrrolidine a sought-after intermediate for creating novel chemical entities with tailored pharmacological profiles. Its hydrochloride salt form enhances stability and improves handling characteristics, rendering it suitable for a variety of synthetic transformations and for use in pharmaceutical formulations.[2][3]

This guide will explore two primary synthetic routes to this compound, each with distinct advantages and considerations regarding starting material availability, scalability, and reaction conditions.

Pathway 1: Reduction of 3,3-Dimethyl-2-pyrrolidinone

This is arguably the most direct approach, contingent on the availability of the lactam precursor, 3,3-dimethyl-2-pyrrolidinone. The core of this pathway lies in the complete reduction of the amide functional group to the corresponding amine.

Reaction Scheme:

Caption: A multi-step synthesis of this compound starting from diethyl malonate.

Scientific Rationale and Experimental Protocol

This pathway leverages the acidity of the α-protons of diethyl malonate to introduce the two methyl groups. Subsequent functional group transformations lead to a precursor that can be cyclized to form the pyrrolidine ring.

Step 1: Synthesis of Diethyl 2,2-Dimethylmalonate

The α-protons of diethyl malonate are readily removed by a strong base like sodium ethoxide, forming a nucleophilic enolate that can be alkylated with methyl iodide. [4]This process is repeated to introduce the second methyl group. Experimental Protocol:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution. 3. Methyl iodide (2.2 equivalents) is then added slowly, and the mixture is refluxed until the reaction is complete.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by vacuum distillation.

Step 2: Reduction to 2,2-Dimethyl-1,3-propanediol

The ester groups of diethyl 2,2-dimethylmalonate are reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous THF is prepared.

-

A solution of diethyl 2,2-dimethylmalonate (1.0 equivalent) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction is refluxed for several hours.

-

The reaction is quenched following the same procedure as in Pathway 1, Step 2.

-

The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated to yield 2,2-dimethyl-1,3-propanediol.

Step 3: Conversion to 1,3-Dibromo-2,2-dimethylpropane

The diol is converted to the corresponding dibromide, which will serve as the electrophile in a subsequent cyclization step. This can be achieved using reagents such as phosphorus tribromide or hydrobromic acid.

Step 4: Synthesis of 3,3-Dimethylsuccinonitrile

The dibromide undergoes a nucleophilic substitution with sodium cyanide to form the dinitrile.

Step 5: Reductive Cyclization to 3,3-Dimethylpyrrolidine

The dinitrile is reduced and cyclized in a single step via catalytic hydrogenation. The nitrile groups are reduced to primary amines, which then undergo intramolecular cyclization to form the pyrrolidine ring.

Experimental Protocol:

-

3,3-Dimethylsuccinonitrile is dissolved in a suitable solvent, such as ethanol saturated with ammonia.

-

A catalytic amount of Raney nickel is added to the solution.

-

The mixture is subjected to hydrogenation in a high-pressure autoclave under a hydrogen atmosphere. [5]4. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 3,3-dimethylpyrrolidine.

Step 6: Formation of this compound

The final step is the conversion of the free base to the hydrochloride salt as described in Pathway 1, Step 3.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Data | Expected Values |

| Appearance | White to off-white crystalline solid |

| Melting Point | 183-187 °C (for the analogous 3,3-difluoropyrrolidine HCl) [6] |

| ¹H NMR | Consistent with the structure of this compound. |

| Purity (by GC or HPLC) | ≥ 98% |

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The reduction of 3,3-dimethyl-2-pyrrolidinone offers a more direct route, while the malonic ester synthesis provides a more versatile approach starting from basic building blocks. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and the equipment and expertise available in the laboratory. Both routes, when executed with care and attention to the principles outlined in this guide, will yield the target compound in good purity and yield, ready for its application in further research and development.

References

- CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google P

-

Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

-

Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

- a, B-Unsaturated Carbonyl - Compounds. (URL: not available)

- EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google P

-

1,5-dimethyl-2-pyrrolidone - Organic Syntheses Procedure. (URL: [Link])

-

Malonates in Cyclocondensation Reactions - PMC - NIH. (URL: [Link])

-

Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+. (URL: [Link])

- US20100204470A1 - method for salt preparation - Google P

-

3-Pyrrolin-2-one synthesis - Organic Chemistry Portal. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety - ResearchGate. (URL: [Link])

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (URL: [Link])

-

1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])

-

How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? | ResearchGate. (URL: [Link])

-

2,2-dimethylpyrrolidine - Organic Syntheses Procedure. (URL: [Link])

-

Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (URL: [Link])

-

Synthesis of succinimides - Organic Chemistry Portal. (URL: [Link])

-

Facile and efficient synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride - ResearchGate. (URL: [Link])

-

Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. - ResearchGate. (URL: [Link])

-

Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC. (URL: [Link])

-

A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt - Semantic Scholar. (URL: [Link])

-

One Pot Green Synthesis of N- substituted Succinimide - International Journal of Chemical and Physical Sciences. (URL: [Link])

- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP)

-

Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ'-Addition with Aryl Imines - PubMed. (URL: [Link])

-

Reductive amination of benzaldehyde and ammonia catalyzed by (a)... - ResearchGate. (URL: [Link])

-

3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem. (URL: [Link])

-

1,3-Dimethylpyrrolidine | C6H13N | CID 237662 - PubChem - NIH. (URL: [Link])

Sources

- 1. 3,3-Dimethyl-2-pyrrolidinone | 4831-43-0 [chemicalbook.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | CAS 792915-20-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic data of 3,3-Dimethylpyrrolidine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpyrrolidine Hydrochloride

Introduction

This compound is a substituted heterocyclic amine of interest in synthetic chemistry and drug discovery. As a building block, its structural integrity and purity are paramount. Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation and is a cornerstone of quality control in research and development. This guide offers an in-depth analysis of the key spectroscopic data for this compound, presented for researchers, scientists, and drug development professionals. The methodologies and interpretations herein are grounded in established principles of analytical chemistry, providing a framework for the confident characterization of this and similar small molecules.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound is the salt formed from the secondary amine 3,3-dimethylpyrrolidine and hydrochloric acid. The protonation of the nitrogen atom is the key feature influencing its spectroscopic properties compared to the free base.

-

IUPAC Name: 3,3-dimethylpyrrolidine;hydrochloride

-

CAS Number: 792915-20-9[1]

-

Molecular Formula: C₆H₁₄ClN[1]

-

Molecular Weight: 135.64 g/mol [1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClN | [1] |

| Molecular Weight | 135.64 g/mol | [1] |

| InChI Key | PVDSQZKZYULVPR-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1(CCNC1)C.Cl | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. Due to the molecule's C₂ symmetry plane through C3 and the N-H bond, the two methyl groups are equivalent, as are the protons on C2 and C5, and the protons on C4. The protonation of the nitrogen deshields adjacent protons (C2-H and C5-H).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice, though solubility should always be tested. Deuterated water (D₂O) or methanol (CD₃OD) are excellent alternatives, which may lead to the exchange of the N-H protons with deuterium, causing their signal to disappear.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2.1: ¹H NMR Signal Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Broad Singlet | 2H | NH₂ ⁺ | The acidic protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupole broadening and exchange. |

| ~3.3 | Triplet | 4H | C2-H & C5-H | Protons on carbons adjacent to the electron-withdrawing ammonium group are significantly deshielded. They appear as a triplet due to coupling with the two protons on C4. |

| ~1.9 | Triplet | 2H | C4-H | These methylene protons are coupled to the four protons on C2 and C5, resulting in a triplet. |

| ~1.2 | Singlet | 6H | C3-CH₃ | The six protons of the two equivalent methyl groups are magnetically identical and show no coupling, resulting in a sharp singlet. |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The data is interpreted based on the spectrum available from ChemicalBook.[2]

¹³C NMR Spectral Analysis (Predicted)

While a published experimental spectrum was not available at the time of this guide's creation, the ¹³C NMR spectrum can be reliably predicted based on established chemical shift increments.[3][4][5] A proton-decoupled ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2.2: Predicted ¹³C NMR Signal Assignments

| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |

| ~55-60 | C 2 & C 5 | These carbons are directly attached to the electron-withdrawing nitrogen atom, causing a significant downfield shift. |

| ~40-45 | C 4 | This methylene carbon is further from the nitrogen and thus appears at a more upfield position compared to C2 and C5. |

| ~35-40 | C 3 | This is a quaternary carbon, and its signal is typically weaker than protonated carbons. Its chemical shift is influenced by the attached alkyl groups. |

| ~25-30 | -C H₃ | The two equivalent methyl carbons are in an alkyl environment and are expected to be the most upfield (shielded) signals in the spectrum. |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR data for a solid amine hydrochloride salt.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD). Ensure the solvent is of high purity to avoid extraneous signals.[6]

-

Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H spectrum (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Caption: Diagram 1: NMR Analysis Workflow

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the most informative feature is the presence of the secondary ammonium (R₂NH₂⁺) group.

Expected Characteristic IR Absorptions

The spectrum of the hydrochloride salt is distinct from its free base form primarily due to the vibrations associated with the N-H bonds.

Table 3.1: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3000 - 2700 | Strong, Broad | N-H Stretch | Secondary Ammonium (R₂NH₂ ⁺) |

| 2970 - 2850 | Medium-Strong | C-H Stretch | Methyl & Methylene (-CH₃, -CH₂) |

| 1620 - 1560 | Medium | N-H Bend | Secondary Ammonium (R₂N-H₂ ⁺) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂) |

| 1385 - 1365 | Medium-Weak | C-H Bend (Rocking) | gem-Dimethyl |

The most diagnostic feature is the very broad and strong absorption band centered around 2850 cm⁻¹, which is characteristic of the N-H stretching vibration in a secondary amine salt. This broadness is due to extensive hydrogen bonding in the solid state. This band often overlaps with the C-H stretching vibrations. The N-H bending vibration in the 1620-1560 cm⁻¹ region provides secondary confirmation of the ammonium salt.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

For a solid, non-volatile sample like this compound, the KBr pellet method is a standard and reliable technique.

Methodology:

-

Sample Preparation:

-

Gently grind a small amount (1-2 mg) of this compound with a mortar and pestle.

-

Add approximately 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly mix and grind the two components together until a fine, homogeneous powder is obtained. The KBr must be kept exceptionally dry as water will show a very broad O-H absorption and can damage the salt plates.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into a pellet press die.

-

Assemble the press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a translucent or transparent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum (typically by co-adding 16-32 scans) over the range of 4000-400 cm⁻¹.

-

-

Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Caption: Diagram 2: FTIR Analysis (KBr) Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine hydrochlorides.

Expected ESI-MS Analysis

In positive ion mode ESI-MS, the this compound will be detected as the protonated free base, 3,3-Dimethylpyrrolidine. The chloride ion will not be observed in positive mode.

-

Expected Molecular Ion: The free base (C₆H₁₃N) has a monoisotopic mass of 99.105 Da.[7] In the mass spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

[M+H]⁺ Calculated m/z: 100.112

-

-

Fragmentation: Tandem MS (MS/MS) of the precursor ion at m/z 100.11 can induce fragmentation. For cyclic amines, a common fragmentation pathway is α-cleavage (cleavage of a bond adjacent to the nitrogen), followed by ring opening.[8][9][10] A likely fragmentation would involve the loss of an ethyl group via ring cleavage, leading to a prominent fragment ion.

Table 4.1: Predicted ESI-MS Ions

| Predicted m/z | Ion Formula | Identity |

| 100.112 | [C₆H₁₄N]⁺ | [M+H]⁺ (Protonated free base) |

| 84.081 | [C₅H₁₀N]⁺ | Possible fragment from loss of a methyl radical |

| 71.073 | [C₄H₉N]⁺ | Possible fragment from ring opening |

Experimental Protocol: LC-ESI-MS Data Acquisition

This protocol describes a general approach for analyzing the sample using liquid chromatography coupled with mass spectrometry.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to create a working solution of ~1-10 µg/mL in the mobile phase.

-

-

LC-MS System Setup:

-

Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. A simple isocratic or gradient elution can be used. The formic acid helps to ensure the analyte remains protonated.

-

Mass Spectrometer: Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal for the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Inject the sample onto the LC column.

-

Acquire data in full scan mode (e.g., m/z 50-200) to identify the [M+H]⁺ ion.

-

If desired, perform a separate product ion scan (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 100.1) as the precursor and applying collision energy to induce fragmentation.

-

Caption: Diagram 3: LC-ESI-MS Analysis Workflow

Conclusion

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. ¹H NMR provides a clear map of the proton environment, while predicted ¹³C NMR data complements this structural framework. The expected features of the IR spectrum, particularly the broad N-H stretch of the ammonium salt, serve as a key functional group identifier. Finally, ESI-mass spectrometry confirms the molecular weight of the corresponding free base. Together, these analytical methods provide a robust and self-validating system for the unambiguous identification and quality assessment of this compound, ensuring its suitability for applications in research and development.

References

-

PubChem. 3,3-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information (2024). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

Macedonian Pharmaceutical Bulletin. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]

-

ResearchGate. Peak assignments of FTIR transmittance spectra for three different PPNVP thin films and PVP monomer. [Link]

-

PubChemLite. 3,3-dimethylpyrrolidine (C6H13N). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. FTIR spectrum of polymer A3 showed absorption peaks at (1166) cm-1.... [Link]

-

PMC. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (a) FTIR spectra of evolved gas from neat DMF, and CH 3 NH 3 I 3Àx Cl x.... [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

Sources

- 1. This compound | CAS 792915-20-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR [m.chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. 3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mjcce.org.mk [mjcce.org.mk]

Structural Elucidation and Quality Control of 3,3-Dimethylpyrrolidine Hydrochloride via 1H NMR

Introduction: The Strategic Importance of the Scaffold

3,3-Dimethylpyrrolidine hydrochloride (CAS: 792915-20-9) is a critical saturated nitrogen heterocycle used extensively in medicinal chemistry.[1] Unlike its chiral analogues (e.g., 3-methylpyrrolidine), this achiral scaffold offers a unique structural advantage: it introduces steric bulk and lipophilicity without generating enantiomeric complications.[1]

From a physical-organic perspective, the geminal dimethyl group at the C3 position exerts the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . This steric compression alters the ring's conformational landscape, often favoring specific receptor binding geometries and improving metabolic stability by blocking oxidation at the susceptible C3 position.

This guide provides a definitive protocol for the structural validation of this salt, distinguishing it from constitutional isomers (e.g., 2,2-dimethyl or 3,4-dimethyl analogues) through diagnostic NMR signatures.[1]

Experimental Protocol: A Self-Validating System

To ensure reproducibility and distinguish the salt form from the free base, the following sample preparation workflow is required.

Solvent Selection Strategy

-

Primary Solvent: DMSO-d6. [1]

-

Secondary Solvent:

.-

Why: Used only if the DMSO spectrum is obscured by water (3.33 ppm) or if precise coupling constants for the aliphatic ring protons are required without viscosity broadening.[1]

-

Sample Preparation Workflow

-

Massing: Weigh 10–15 mg of 3,3-dimethylpyrrolidine HCl into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

-

Homogenization: Vortex for 30 seconds. Ensure the solution is clear; turbidity indicates inorganic salts or free-base insolubility.

-

Acquisition: Run a standard proton sequence (zg30 or equivalent) with

(relaxation delay)

Spectral Analysis & Assignment

The Diagnostic Logic

The structural confirmation of 3,3-dimethylpyrrolidine relies on breaking the molecule into three distinct spin systems:

-

The Isolated Singlet (C2-H): The protons at C2 are flanked by the nitrogen and the quaternary C3. With no vicinal protons on C3, this signal must appear as a singlet.[1] This is the primary differentiator from 2,2-dimethyl or 3,4-dimethyl isomers. [1]

-

The Spin System (C4-C5): The C4 and C5 methylene groups form a coupled

(approximate triplet-triplet) system.[1] -

The Gem-Dimethyls: A strong, integrated singlet representing 6 protons.[1]

Representative Chemical Shift Data (DMSO-d6)

| Position | Group | Shift ( | Multiplicity | Integral | Structural Logic |

| N-H | 9.20 – 9.60 | Broad Singlet | 2H | Deshielded by positive charge; exchangeable.[1] | |

| C5 | 3.15 – 3.30 | Triplet / Multiplet | 2H | Deshielded by adjacent Nitrogen.[1] | |

| C2 | 2.90 – 3.05 | Singlet | 2H | Diagnostic Peak. Isolated between N and quaternary C3.[1] | |

| C4 | 1.65 – 1.80 | Triplet | 2H | Shielded; coupled only to C5.[1] | |

| Me | 1.05 – 1.15 | Singlet | 6H | Gem-dimethyl group on quaternary C3.[1] |

> Note on Water: In DMSO-d6, the water peak appears at ~3.33 ppm. This often overlaps with the C5 signal.[1] If integration is ambiguous, add 10

Visualization of Assignment Logic

Figure 1: Logical flow for assigning the 1H NMR signals of 3,3-dimethylpyrrolidine HCl, highlighting the diagnostic C2 singlet.

Advanced Quality Control Considerations

Distinguishing Impurities

Common impurities arise from the synthesis (often reduction of succinimides or cyclization of diols).[1]

-

Free Base: If the sample is not fully protonated, the C2 and C5 signals will shift upfield (toward 2.5–2.8 ppm) and the broad NH peak will disappear or move to ~2.0 ppm (amine NH).[1]

-

Residual Solvents:

-

Ethanol/Methanol:[1][2][3][4] Often used in recrystallization.[1] Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH) in DMSO.

-

Diethyl Ether:[1] Triplet at 1.1 ppm (overlaps with gem-dimethyls) and quartet at 3.4 ppm.[1] Critical: Check the integration of the 1.1 ppm region. If >6H relative to the C2 singlet, ether is present.[1]

-

The "Roof Effect"

While C4 and C5 appear as triplets, they technically form an

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link][1]

-

Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. (1915).[1][5] "The Formation and Stability of Spiro-Compounds." Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect). [Link]

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 14949211, 3,3-Dimethylpyrrolidine." PubChem. [Link][6]

-

Clayden, J.; Greeves, N.; Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Authoritative source on NMR prediction rules for heterocycles).

Sources

- 1. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ckgas.com [ckgas.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 1,3-Dimethylpyrrolidine | C6H13N | CID 237662 - PubChem [pubchem.ncbi.nlm.nih.gov]

13C NMR analysis of 3,3-Dimethylpyrrolidine hydrochloride

Technical Analysis Guide: C NMR Characterization of 3,3-Dimethylpyrrolidine Hydrochloride

Executive Summary

This compound is a critical heterocyclic building block in the synthesis of pharmaceutical agents, particularly in the design of enzyme inhibitors and GPCR ligands where the gem-dimethyl group serves as a conformational lock.

Accurate structural validation of this motif is challenging due to the lack of symmetry in the pyrrolidine ring introduced by the 3,3-substitution pattern. This guide outlines a high-fidelity

Structural Context & Theoretical Predication[1]

The Hydrochloride Salt Effect

The protonation of the pyrrolidine nitrogen (

Structural Numbering & Symmetry

Unlike unsubstituted pyrrolidine, 3,3-dimethylpyrrolidine lacks a

-

C2 and C5 are chemically non-equivalent.

-

C3 is a quaternary center.[1]

-

C4 is a unique methylene environment.

-

The gem-dimethyl groups at C3 are enantiotopic but typically appear equivalent (isochronous) in achiral solvents at room temperature due to rapid ring puckering.

Figure 1: Connectivity of 3,3-Dimethylpyrrolidine HCl. Note the quaternary center at C3 (Red) and the distinct methylene environments.

Experimental Protocol

To ensure self-validating results, the following protocol prioritizes sensitivity for the quaternary carbon and resolution for the methylene signals.

Sample Preparation[3]

-

Solvent Selection: Deuterium Oxide (

) is the preferred solvent.-

Rationale: High solubility of the HCl salt; eliminates exchangeable proton broadening often seen in DMSO; provides a clean spectral window (solvent residual at ~4.79 ppm in

H, no carbon signal). -

Reference: Use internal TSP (trimethylsilylpropanoic acid sodium salt) or external referencing (dioxane at 67.19 ppm).

-

-

Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL solvent.

-

Rationale:

C has only 1.1% natural abundance.[2] High concentration is vital to detect the quaternary C3 signal, which lacks Nuclear Overhauser Effect (NOE) enhancement.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): 2.0 – 5.0 seconds .

-

Criticality: Quaternary carbons have long longitudinal relaxation times (

). A short D1 (<1s) will saturate the C3 signal, causing it to disappear or have poor S/N ratio.

-

-

Scans (NS): Minimum 1024 (approx. 1 hour).

-

Spectral Width: 0 – 200 ppm.

Advanced Assignment Workflow (DEPT-135)

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately following the standard

-

CH/CH3: Positive Phase (Up).

-

CH2: Negative Phase (Down).

-

Cq: Null (Invisible).

Figure 2: Logical workflow for unambiguous carbon assignment.

Spectral Analysis & Assignment

The following table synthesizes predicted chemical shifts based on pyrrolidine ring currents, substituent effects, and salt-induced shifts.

Assignment Table (D2O Solvent)

| Carbon Label | Environment | Type | Predicted Shift ( | DEPT-135 Phase | Assignment Logic |

| C2 | N-C -Cq | 58.0 – 62.0 | Negative (Down) | Most deshielded methylene due to | |

| C5 | N-C -C | 46.0 – 49.0 | Negative (Down) | Deshielded by | |

| C3 | C-C -C | 38.0 – 42.0 | Invisible | Quaternary center. Distinctive absence in DEPT. | |

| C4 | C-C -C | 33.0 – 36.0 | Negative (Down) | Most shielded methylene ( | |

| Me | C -H | 23.0 – 26.0 | Positive (Up) | High field alkyl signal. Intense due to 2x equivalent carbons + NOE. |

Detailed Interpretation

-

The C2 vs. C5 Distinction: This is the most common misassignment. C2 is flanked by the nitrogen and the quaternary C3. The steric compression and electronic

-effect of the gem-dimethyl group typically place C2 downfield (higher ppm) relative to C5. -

The Quaternary C3: Expect this signal to be significantly lower in intensity than the methylene peaks in the standard proton-decoupled spectrum. If it is missing, the relaxation delay (D1) is insufficient.

-

Impurity Flags:

-

Starting Material: Unreacted 3,3-dimethylpyrrolidine (free base) will show shifts 2-4 ppm downfield for C2/C5.

-

Solvents: Watch for Ethanol (~57 & 17 ppm) or Diethyl Ether (~66 & 15 ppm) trapped in the salt lattice.

-

Troubleshooting & Quality Control

-

Problem: "I see two sets of peaks."

-

Cause: This may indicate the presence of rotamers (slow exchange) or a mixture of Free Base and HCl salt if the neutralization was incomplete.

-

Solution: Check pH.[3] Ensure the sample is fully protonated (pH < 2).

-

-

Problem: "The Quaternary C3 is missing."

-

Cause: Saturation of the nuclei.

-

Solution: Increase D1 to 5 seconds or add a relaxation agent like Chromium(III) acetylacetonate (Cr(acac)

) (approx 0.02 M).

-

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. .

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. .

-

AIST Spectral Database for Organic Compounds (SDBS) . "Carbon-13 NMR of Pyrrolidine Derivatives". National Institute of Advanced Industrial Science and Technology, Japan. .

Mass spectrometry of 3,3-Dimethylpyrrolidine hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of 3,3-Dimethylpyrrolidine Hydrochloride

Introduction

This compound is a substituted cyclic amine of significant interest in pharmaceutical development and chemical synthesis.[1][2] As a structural motif in various biologically active compounds, its precise identification and quantification are paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving beyond simple protocols to explain the fundamental causality behind methodological choices. We will explore two primary analytical pathways: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClN | [3] |

| Molecular Weight | 135.64 g/mol | [3] |

| Free Base Formula | C₆H₁₃N | [4] |

| Free Base MW | 99.17 g/mol | [4] |

| CAS Number | 792915-20-9 | [5] |

| Structure (Free Base) | ||

| Key Feature | Cyclic secondary amine, hydrochloride salt | [6] |

The Core Analytical Challenge: The Hydrochloride Salt

The primary obstacle in the mass spectrometric analysis of this compound is its formulation as a hydrochloride salt. This salt form enhances stability and solubility in polar solvents but introduces significant challenges for MS analysis.

-

For Electrospray Ionization (ESI): High concentrations of inorganic salts, such as chlorides, are detrimental. They can cause severe ion suppression, where the analyte's ionization is hindered by the more abundant salt ions, leading to poor sensitivity.[7] Salts can also contaminate the ion source and mass spectrometer, leading to downtime and performance degradation.[7]

-

For Gas Chromatography (GC-MS): Salts are non-volatile. Direct injection of the hydrochloride salt will result in the contamination of the GC inlet and column, with no elution of the analyte. Therefore, conversion to the more volatile free base form is mandatory prior to GC-MS analysis.[8]

Our experimental designs are explicitly structured to mitigate these challenges, ensuring robust and reproducible data.

Methodology I: LC-MS/MS via Electrospray Ionization (ESI)

ESI is the premier technique for analyzing polar, thermally labile molecules that are pre-ionized in solution, making it an ideal choice for the protonated form of 3,3-Dimethylpyrrolidine. This method is particularly suited for high-throughput quantification in complex matrices like biological fluids.

Causality-Driven Sample Preparation for ESI

The protocol's objective is to sufficiently dilute the sample to overcome the ion-suppressing effects of the chloride counter-ion while maintaining the analyte in its protonated, readily ionizable state.

Experimental Protocol: Sample Preparation for LC-MS/MS

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Water) to create a 1 mg/mL stock solution. The polar nature of the salt ensures good solubility.

-

Serial Dilution: Perform a serial dilution of the stock solution using a typical mobile phase, such as 50:50 Acetonitrile:Water with 0.1% formic acid. The formic acid ensures the pyrrolidine nitrogen remains protonated ([M+H]⁺), which is essential for positive mode ESI.[7]

-

Final Concentration: The target analyte concentration for analysis should be in the range of 10-100 µg/mL, though this may be adjusted based on instrument sensitivity.[7] This level of dilution typically reduces the chloride concentration to a level that does not significantly interfere with ionization.

-

Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could block the LC system.

LC-MS/MS Workflow Diagram

Caption: LC-MS/MS workflow for 3,3-Dimethylpyrrolidine HCl analysis.

Instrumentation and ESI-MS/MS Parameters

The following table provides typical starting parameters for a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF). Optimization is crucial for maximizing sensitivity.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The secondary amine is basic and readily accepts a proton to form a stable positive ion. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |

| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Facilitates the evaporation of solvent from charged droplets. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

| MS1 Scan Range | m/z 50 - 200 | A narrow range focused on the expected precursor ion. |

| Precursor Ion | m/z 100.12 | The calculated exact mass of the protonated free base [C₆H₁₃N + H]⁺. |

| Collision Energy (CE) | 10 - 40 eV (Ramped) | A range should be tested to find the optimal energy for characteristic fragmentation. |

Anticipated ESI Fragmentation Pathway

In tandem mass spectrometry (MS/MS), the protonated molecule (m/z 100.12) is isolated and fragmented. The fragmentation of cyclic amines is typically dominated by cleavages alpha to the nitrogen atom.

-

Precursor Ion: The soft ionization of ESI will primarily produce the protonated molecule, [M+H]⁺, at m/z 100.12.

-

Primary Fragmentation: The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen, followed by ring-opening. This can lead to the loss of ethylene (C₂H₄, 28 Da) or a propyl radical. A key fragmentation for pyrrolidines is the loss of an alkyl substituent from the alpha-carbon. However, in 3,3-dimethylpyrrolidine, the methyl groups are on the beta-carbon. Therefore, the most probable initial fragmentation is the cleavage of the ring.

-

Characteristic Fragment Ions: A subsequent loss of a methyl group (-15 Da) from the gem-dimethyl group is a highly probable and characteristic fragmentation.

Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺ 3,3-Dimethylpyrrolidine.

Methodology II: GC-MS via Electron Ionization (EI)

GC-MS with Electron Ionization provides highly detailed, reproducible fragmentation patterns that are excellent for structural confirmation and library matching. The key prerequisite is the conversion of the non-volatile hydrochloride salt into its volatile free base form.

Self-Validating Sample Preparation for GC-MS

This protocol is designed to quantitatively convert the salt to the free base and extract it into a GC-compatible solvent. The use of a pH indicator can provide visual confirmation of the phase transition.

Experimental Protocol: Free Base Conversion and Extraction

-

Dissolution: Dissolve a known quantity of this compound in deionized water.

-

Basification: Add a strong base, such as 1M Sodium Hydroxide (NaOH), dropwise until the solution pH is >11. This deprotonates the pyrrolidinium ion, forming the neutral, water-insoluble free base.

-

Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent compatible with GC analysis (e.g., Dichloromethane or Diethyl Ether). Vortex vigorously for 1-2 minutes to transfer the free base into the organic layer.

-

Phase Separation: Centrifuge the sample to achieve clean separation of the aqueous and organic layers.

-

Drying: Carefully transfer the organic layer to a new vial containing an anhydrous drying agent (e.g., Na₂SO₄) to remove residual water, which can damage the GC column.

-

Final Sample: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Workflow Diagram

Caption: GC-MS workflow including free base conversion and extraction.

Instrumentation and EI-MS Parameters

The following table provides typical starting parameters for a GC-MS system.

| Parameter | Recommended Setting | Rationale |

| Injection Mode | Split/Splitless | Splitless for trace analysis; Split for higher concentrations to avoid column overload. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| GC Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of organic molecules. |

| Oven Program | Start at 50°C, ramp 10°C/min to 280°C | A general-purpose program; should be optimized for resolution from other components. |

| Ionization Energy | 70 eV | Standard energy for EI to generate reproducible, library-comparable spectra.[9] |

| MS Scan Range | m/z 35 - 200 | Covers the expected molecular ion and key fragments. |

Anticipated EI Fragmentation Pathway

EI is a high-energy ionization technique that produces a molecular ion (M•⁺) and extensive, structurally significant fragmentation. The fragmentation of aliphatic amines under EI is a well-understood process.[10]

-

Molecular Ion: The molecular ion of the free base will be observed at m/z 99.10. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

-

Alpha-Cleavage: The most favorable fragmentation pathway is cleavage of the C-C bond alpha to the nitrogen atom. This results in the loss of a methyl radical (•CH₃) to form a highly stable, resonance-stabilized iminium cation. This is expected to be the base peak .

-

Other Fragments: Loss of larger alkyl fragments can also occur, leading to other characteristic ions.

Caption: Proposed EI fragmentation pathway for 3,3-Dimethylpyrrolidine.

Strategy for Quantitative Analysis

For accurate and precise quantification, especially in complex matrices, the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[11]

-

Methodology: A SIL version of 3,3-Dimethylpyrrolidine (e.g., with deuterium or ¹³C labels) is synthesized. A known amount of this internal standard is spiked into every sample, calibrator, and quality control sample. The analyte is then quantified by measuring the peak area ratio of the analyte to the SIL internal standard.[11] This approach corrects for variations in sample preparation, injection volume, and ionization efficiency, providing highly reliable data.

Conclusion

The successful mass spectrometric analysis of this compound is contingent on a carefully considered analytical strategy that directly addresses the challenges posed by the hydrochloride salt. For rapid, high-throughput quantification in solution, LC-MS/MS with ESI is the method of choice, requiring simple dilution to mitigate ion suppression. For unambiguous structural confirmation and library matching, GC-MS with EI is superior, but necessitates a robust protocol for conversion to the volatile free base. By understanding the underlying chemical principles and tailoring the methodology to the chosen instrumentation, researchers can generate accurate, high-fidelity data for this important chemical entity.

References

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern. Retrieved from [Link]

-

Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. Retrieved from [Link]

-

Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]

-

Jadhav, S. B., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethylpyrrolidine. Retrieved from [Link]

-

ResearchGate. (2020). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Retrieved from [Link]

-

Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

-

Semantic Scholar. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Retrieved from [Link]

-

Li, L., et al. (2017). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2023). Structure of pyrrolidine and their derivatives. Retrieved from [Link]

-

Kshirsagar, T., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]

-

MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- Google Patents. (2007). Method of analysis of amine by mass spectrometry.

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

-

Sci-Hub. (1979). Mass spectra of dimethylpyrimidines. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. This compound | CAS 792915-20-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3,3-Dimethylpyrrolidine | C6H13N | CID 14949211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 792915-20-9 Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]

An In-Depth Technical Guide to the FT-IR Spectrum of 3,3-Dimethylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction